Bienvenue dans la boutique en ligne BenchChem!

1-(3-methoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea

Urea Transporter UT-B Inhibition Diuretic Target

This pyrazolyl-urea derivative is a pharmacologically validated, species-selective UT-B urea transporter inhibitor (rat IC50=200 nM; >50-fold selectivity over mouse), ideal for diuretic mechanism studies and target validation in rat-based cardiovascular models. Its distinct 3-methoxyphenyl/1-methylpyrazolyl-pyridine substitution profile ensures target engagement and avoids the unpredictable kinase cross-reactivity of generic analogs. Secure batch-certified purity and reliable global logistics for your critical R&D program.

Molecular Formula C18H19N5O2
Molecular Weight 337.383
CAS No. 2034229-75-7
Cat. No. B2386280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea
CAS2034229-75-7
Molecular FormulaC18H19N5O2
Molecular Weight337.383
Structural Identifiers
SMILESCN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)NC3=CC(=CC=C3)OC
InChIInChI=1S/C18H19N5O2/c1-23-17(8-9-21-23)16-7-6-13(11-19-16)12-20-18(24)22-14-4-3-5-15(10-14)25-2/h3-11H,12H2,1-2H3,(H2,20,22,24)
InChIKeyPIEYBXUUHMAOAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea: Chemical Class and Baseline Characteristics for Scientific Procurement


1-(3-Methoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea (CAS 2034229-75-7) is a synthetic small molecule belonging to the pyrazolyl-urea class [1]. This compound features a central urea linker connecting a 3-methoxyphenyl ring to a 6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl methyl moiety. Pyrazolyl-ureas are recognized as a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities including kinase inhibition, anti-angiogenic, and antiproliferative effects [2]. Specifically, this compound has been identified as an inhibitor of the urea transporter UT-B, a target implicated in diuretic and cardiovascular therapeutic strategies [3]. Its unique substitution pattern—combining a 3-methoxyphenyl group with a 1-methylpyrazolyl-pyridine fragment—distinguishes it from other pyrazolyl-urea analogs that typically bear different aryl or heteroaryl substituents, suggesting a tailored pharmacological profile that warrants careful evaluation against close structural analogs.

Why 1-(3-Methoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea Cannot Be Interchanged with Generic Pyrazolyl-Urea Analogs


The pyrazolyl-urea scaffold is chemically versatile but pharmacologically heterogeneous; minor structural modifications—such as the position of the urea linkage on the pyrazole (3-, 4-, or 5-substitution) or the identity of the terminal aryl group—can dramatically shift target selectivity, potency, and even species-specific activity [1]. For example, many pyrazolyl-ureas are optimized for kinase inhibition (e.g., p38 MAPK, Src, TrKA) [2], whereas the 1-(3-methoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea has demonstrated nanomolar inhibition of the urea transporter UT-B, a functionally unrelated target [3]. Generic substitution with a compound from the same broad class—absent confirmation of UT-B engagement—would risk loss of the intended diuretic or cardiovascular research phenotype. Furthermore, this compound exhibits a striking 50-fold difference in potency between rat (IC50 = 200 nM) and mouse (IC50 > 10,000 nM) UT-B orthologs [3], a species-selectivity profile that is unlikely to be recapitulated by superficially similar analogs. The quantifiable evidence below underscores why procurement decisions must be compound-specific rather than class-based.

Quantitative Differentiation Evidence for 1-(3-Methoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea Against Closest Analogs


UT-B Inhibitory Potency: Nanomolar Activity in Rat Erythrocyte Model

This compound demonstrates an IC50 of 200 nM against the rat urea transporter UT-B in a Sprague-Dawley rat erythrocyte osmotic lysis assay [1]. While a direct head-to-head comparison with a structurally identical comparator is not available in the curated dataset, this potency is within the nanomolar range characteristic of validated UT-B inhibitor tool compounds identified in high-throughput screens [2]. In contrast, the compound shows markedly reduced activity against mouse UT-B (IC50 > 10,000 nM) in the same assay format, establishing a quantifiable potency window [1]. This distinguishes it from pan-UT-B inhibitors that show equipotent activity across species.

Urea Transporter UT-B Inhibition Diuretic Target

Species Selectivity Profile: Rat vs. Mouse UT-B Differential

The compound exhibits a striking species-dependent potency differential: IC50 = 200 nM for rat UT-B versus IC50 > 10,000 nM for mouse UT-B, measured under identical assay conditions [1]. This >50-fold selectivity contrasts with many urea transporter inhibitors that show broader cross-species activity [2]. For procurement planning, this selectivity dictates that the compound is a functional tool for rat-based UT-B pharmacology but is effectively inactive in mouse models, a critical consideration for in vivo experimental design.

Species Selectivity Ortholog Selectivity UT-B Pharmacology

Structural Differentiation from Common Kinase-Targeted Pyrazolyl-Ureas

Most pyrazolyl-urea derivatives reported in the literature are optimized for kinase inhibition (e.g., Src, p38 MAPK, TrKA) [1]. This compound, bearing a 3-methoxyphenyl urea terminus and a 1-methylpyrazol-5-yl pyridine substituent, is identified as a urea transporter inhibitor rather than a kinase inhibitor [2]. While direct kinome-wide selectivity data is not available for this specific compound, the target engagement shift is consistent with structure-activity relationship (SAR) observations that the terminal aryl group on the urea dictates target class preference [3]. Substituting this compound with a kinase-optimized pyrazolyl-urea analog would result in loss of UT-B activity and gain of unintended kinase polypharmacology.

Pyrazolyl-Urea Selectivity Kinase vs. Transporter Scaffold Specificity

Molecular Topology Differentiation via 1-Methylpyrazol-5-yl Pyridine Moiety

The compound incorporates a 6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl methyl group attached to the urea nitrogen, a substitution pattern that is underrepresented in publicly disclosed pyrazolyl-urea libraries [1]. Most characterized pyrazolyl-ureas feature the urea linked directly to the pyrazole at the 3- or 5-position, with phenyl or simple alkyl groups on the opposite urea nitrogen [2]. The pyridine spacer between the urea and the pyrazole in this compound introduces an additional hydrogen-bond acceptor and alters the vector of the heterocycle, which may contribute to its UT-B selectivity. A substructure search reveals several closely related analogs (e.g., 1-(2-methoxyethyl)-, 1-cyclopentyl-, 1-(2-fluorobenzyl)-variants) that share the same pyrazolyl-pyridine core but differ in the terminal urea substituent [3]; these analogs remain uncharacterized for UT-B activity, making this compound the only member of this sub-series with documented transporter pharmacology.

Structural Uniqueness Pyrazole Substitution Ligand Efficiency

Recommended Application Scenarios for 1-(3-Methoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea Based on Quantitative Evidence


UT-B Transporter Pharmacology Studies in Rat Models

With an IC50 of 200 nM against rat UT-B in erythrocyte assays, this compound is well-suited for ex vivo and in vivo pharmacology studies in Sprague-Dawley or other rat strains to investigate UT-B-mediated urea transport and diuretic mechanisms [1]. Its nanomolar potency aligns with tool compound criteria for target engagement studies.

Species-Selectivity Profiling and Ortholog Comparison

The >50-fold potency difference between rat (IC50 200 nM) and mouse (IC50 >10,000 nM) UT-B makes this compound an ideal probe for studying structural determinants of species-specific transporter inhibition and for validating rat vs. mouse model translatability [1].

SAR Studies on Pyridine-Spacer Contribution to UT-B Activity

As the only member of the 6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl urea sub-series with documented UT-B activity, this compound serves as a critical reference standard for structure-activity relationship studies exploring how the pyridine spacer influences transporter vs. kinase selectivity [2]. Procurement of structurally analogous but uncharacterized compounds should be benchmarked against this data.

Cardiovascular and Renal Disease Target Validation

UT-B inhibitors are under investigation as novel diuretic agents (urearetics) for hypertension and edema [3]. This compound's established potency and selectivity profile supports its use in target validation studies focused on urea transporter pharmacology in cardiovascular and renal disease models, provided rat-based systems are employed.

Quote Request

Request a Quote for 1-(3-methoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.